3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
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Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Peptide Synthesis
Fmoc is extensively used in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This method is suitable for large-scale preparation and has been characterized by a range of analytical techniques (Šebesta & Seebach, 2003).
2. Fluorophore Development
Fmoc derivatives have been used in the development of novel fluorophores like 6-methoxy-4-quinolone, demonstrating strong fluorescence across a wide pH range. This has applications in biomedical analysis, offering a stable and responsive fluorescence marker (Hirano et al., 2004).
3. Solid Phase Peptide Synthesis
Fmoc derivatives are valuable in solid phase peptide synthesis, particularly as precursors for C-terminal amides. They demonstrate efficiency and ease of preparation, making them integral to peptide synthesis methodologies (Funakoshi et al., 1988).
4. Synthesis of β-Amino Acids
Fmoc is used in the synthesis of N-Fmoc-protected β-amino acids. The Arndt-Eistert protocol, starting from commercially available N-Fmoc-protected α-amino acids, leads to enantiomerically pure N-Fmoc-protected β-amino acids in high yield (Ellmerer-Müller et al., 1998).
5. Self-Assembled Structures
Research has been conducted on the self-assembled structures formed by Fmoc modified aliphatic amino acids. This has implications for the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).
6. Enzyme-Activated Surfactants
Fmoc-protected amino acids have been used to create enzymatically activated surfactants for carbon nanotubes. This approach allows for on-demand, homogenous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
7. Hydrogel Modification
Fmoc derivatives have been utilized in the modification of polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and conferring antibacterial and antifungal properties. This application is significant in medical contexts (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMUVCWIVIKLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628495 |
Source
|
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-06-4 |
Source
|
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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